4-Nitrosophenol

Catalog No.
S3720559
CAS No.
637-62-7
M.F
C6H5NO2
M. Wt
123.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrosophenol

CAS Number

637-62-7

Product Name

4-Nitrosophenol

IUPAC Name

4-nitrosophenol

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H

InChI Key

JSTCPNFNKICNNO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=O)O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
0.03 M
MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE
SOL IN HOT BENZENE

Canonical SMILES

C1=CC(=CC=C1N=O)O

Model Compound in Catalysis Research

-NP is a popular model compound for studying catalytic reduction reactions. Its nitro group (NO2) can be easily converted to an amine group (NH2) through a reduction process. Scientists use various catalysts, such as metal nanoparticles, to facilitate this reduction. By monitoring the change in the solution's UV-vis spectrum (4-NP absorbs strongly in the UV region, while the reduced product, 4-Aminophenol, does not), researchers can assess the efficiency of the catalyst. This research helps develop new and improved catalysts for various industrial and environmental applications [2].

Here, [2] refers to the following source: Reduction of 4-nitrophenol using green-fabricated metal nanoparticles )

Probe for Environmental Monitoring

-NP's high toxicity and presence as a pollutant in industrial wastewater make it a valuable target for environmental monitoring. Researchers can readily detect 4-NP in water samples due to its distinct UV-vis spectrum. The development of new methods for 4-NP detection and removal from water contributes to cleaner water resources [1].

Here, [1] refers to the following source: 4-Nitrophenol - United States Environmental Protection Agency

Physical Description

P-benzoquinone monoxime is a black solid. (NTP, 1992)
PelletsLargeCrystals; WetSolid

Color/Form

PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C
CRYSTALLIZES IN LIGHT BROWN LEAFLETS

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

123.032028402 g/mol

Monoisotopic Mass

123.032028402 g/mol

Heavy Atom Count

9

Melting Point

270 to 291 °F (decomposes) (NTP, 1992)

UNII

55EB58H2UP

Related CAS

823-87-0 (hydrochloride salt)

Metabolism Metabolites

PHENYLHYDROXYLAMINE IS DEGRADED IN AQUEOUS PHOSPHATE BUFFERS AT PHYSIOLOGICAL PH VALUES (6.8-7.4) TO GIVE NITROSOBENZENE, NITROBENZENE, & AZOXYBENZENE. THE REACTION IS OXYGEN-DEPENDENT & SUBJECT TO GENERAL ACID & GENERAL BASE CATALYSIS. AT PH OF APPROX 5.8 IN CACODYLATE BUFFER, IT IS CONVERTED TO P-NITROSOPHENOL IN ADDN TO NITROSOBENZENE, NITROBENZENE, & AZOXYBENZENE.
PARTIALLY PURIFIED, UNTREATED RAT LIVER CYTOSOL CONTAINS AT LEAST 2 ENZYMES WHICH RAPIDLY REDUCE THE C-NITROSO CARCINOGENS, P-NITROSO-N,N-DIMETHYLANILINE, P-NITROSOPHENOL, & 2-NITROSO-1-NAPHTHOL, IN THE PRESENCE OF NADPH OR NADH AT PH 6-7.

Wikipedia

4-nitrosophenol

Methods of Manufacturing

FROM PHENOL BY ACTION OF NITROUS ACID IN THE COLD.
PROBABLY BY REACTION OF PHENOL WITH NITROUS ACID

General Manufacturing Information

Phenol, 4-nitroso-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Analytic Laboratory Methods

DETERMINATION OF 4-NITROSOPHENOL IN MEAT SMOKE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

Dates

Modify: 2023-08-20

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